molecular formula C14H12IN3O3 B12463760 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

Katalognummer: B12463760
Molekulargewicht: 397.17 g/mol
InChI-Schlüssel: WPGVXYKBLDNSMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of iodine, methoxyphenyl, and nitrobenzenecarboximidamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to convert it into an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-iodo-N-(4-methoxyphenyl)-4-methylbenzamide
  • 3-iodo-N-(3-isopropoxypropyl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-iodo-N-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

Molekularformel

C14H12IN3O3

Molekulargewicht

397.17 g/mol

IUPAC-Name

3-iodo-N'-(4-methoxyphenyl)-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C14H12IN3O3/c1-21-13-4-2-11(3-5-13)17-14(16)9-6-10(15)8-12(7-9)18(19)20/h2-8H,1H3,(H2,16,17)

InChI-Schlüssel

WPGVXYKBLDNSMT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.